molecular formula C7H14N2O2S B12997533 tert-butyl (NE)-N-[amino(methylsulfanyl)methylidene]carbamate

tert-butyl (NE)-N-[amino(methylsulfanyl)methylidene]carbamate

Cat. No.: B12997533
M. Wt: 190.27 g/mol
InChI Key: QNNVPHNPWRBCKH-UHFFFAOYSA-N
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Description

tert-Butyl (NE)-N-[amino(methylsulfanyl)methylidene]carbamate is a chemical compound that features a tert-butyl group, an amino group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (NE)-N-[amino(methylsulfanyl)methylidene]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate methylsulfanyl-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the desired product. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (NE)-N-[amino(methylsulfanyl)methylidene]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various amine derivatives, depending on the specific reaction and conditions used .

Mechanism of Action

The mechanism of action of tert-butyl (NE)-N-[amino(methylsulfanyl)methylidene]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of stable intermediates and the modulation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl (NE)-N-[amino(methylsulfanyl)methylidene]carbamate include:

Uniqueness

The presence of the tert-butyl group provides steric hindrance, while the amino and methylsulfanyl groups offer versatile reactivity in various chemical transformations .

Properties

Molecular Formula

C7H14N2O2S

Molecular Weight

190.27 g/mol

IUPAC Name

tert-butyl (NE)-N-[amino(methylsulfanyl)methylidene]carbamate

InChI

InChI=1S/C7H14N2O2S/c1-7(2,3)11-6(10)9-5(8)12-4/h1-4H3,(H2,8,9,10)

InChI Key

QNNVPHNPWRBCKH-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/N=C(\N)/SC

Canonical SMILES

CC(C)(C)OC(=O)N=C(N)SC

Origin of Product

United States

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